molecular formula C10H18Cl3N5 B12218856 1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

Cat. No.: B12218856
M. Wt: 314.6 g/mol
InChI Key: OFHGHIFCKKTFBG-UHFFFAOYSA-N
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Description

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methylpyrazolyl groups attached to a methanamine backbone, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride typically involves the reaction of 2-methylpyrazole with formaldehyde and a secondary amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylpyrazol-3-yl)acetonitrile: A related compound with a similar pyrazole structure but different functional groups.

    (1-Methyl-1H-pyrazol-5-yl)-boronic acid: Another pyrazole derivative with boronic acid functionality.

Uniqueness

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride is unique due to its specific structure, which includes two methylpyrazolyl groups attached to a methanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H18Cl3N5

Molecular Weight

314.6 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;trihydrochloride

InChI

InChI=1S/C10H15N5.3ClH/c1-14-9(3-5-12-14)7-11-8-10-4-6-13-15(10)2;;;/h3-6,11H,7-8H2,1-2H3;3*1H

InChI Key

OFHGHIFCKKTFBG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=CC=NN2C.Cl.Cl.Cl

Origin of Product

United States

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